5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Methoxy-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Mechanism of Action
Target of Action
5-Methoxy-7-azaindole, also known as 1H-PYRROLO[2,3-B]PYRIDINE, 5-METHOXY or 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a chemical compound that has been used in various research applications . .
Mode of Action
It’s known that azaindole derivatives have been used as reactants for the preparation of indole sulfonamides as hiv entry inhibitors and for the synthesis of melatoninergic ligands .
Biochemical Pathways
Azaindoles, including 5-Methoxy-7-azaindole, are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry . .
Result of Action
Some azaindole analogues have shown significant results in antiproliferative activity on the mcf-7 breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1H-pyrrolo[2,3-b]pyridin-5-ol with methanol in the presence of a catalyst can yield this compound . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also incorporates purification steps such as crystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
5-Methoxy-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFCCUQHGSNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437878 | |
Record name | 5-Methoxy-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-36-8 | |
Record name | 5-Methoxy-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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